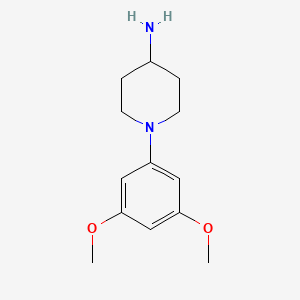

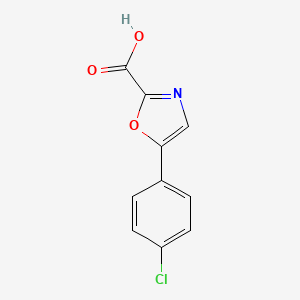

![molecular formula C11H15NO2 B3199573 2-[Benzyl(methyl)amino]propanoic acid CAS No. 101692-94-8](/img/structure/B3199573.png)

2-[Benzyl(methyl)amino]propanoic acid

Overview

Description

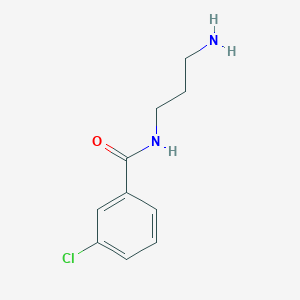

2-[Benzyl(methyl)amino]propanoic acid is a chemical compound with the CAS Number: 101692-94-8 . It has a molecular weight of 193.25 . It is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for 2-[Benzyl(methyl)amino]propanoic acid is 1S/C11H15NO2/c1-9(11(13)14)12(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis

2-[Benzyl(methyl)amino]propanoic acid has a melting point of 170-171°C . It is stored at room temperature and is typically in the form of a powder .Scientific Research Applications

Synthesis and Development in Pharmacology

- Synthesis in Drug Development: The compound has been synthesized as part of the development of potent PPARγ agonists, which are relevant in diabetes and lipid metabolism disorders. For instance, N-(2-benzoylphenyl)-L-tyrosine derivatives, structurally similar to 2-[Benzyl(methyl)amino]propanoic acid, have shown potent antihyperglycemic and antihyperlipidemic activities in rodent models of type 2 diabetes (Henke et al., 1998).

Applications in Analytical Chemistry

- Fluorescence Derivatisation in Bioassays: 3-(Naphthalen-1-ylamino)propanoic acid, structurally related to the compound , has been used for fluorescence derivatization of amino acids, enhancing their visibility in bioassays (Frade et al., 2007).

Applications in Material Science

- Modification of Hydrogels in Medical Applications: Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, structurally akin to 2-[Benzyl(methyl)amino]propanoic acid. These modified polymers exhibited increased thermal stability and showed promising antibacterial and antifungal activities, suitable for medical applications (Aly & El-Mohdy, 2015).

Applications in Organic Synthesis

- Enantioseparation in Organic Chemistry: Studies have been conducted on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, closely related to 2-[Benzyl(methyl)amino]propanoic acid, which is crucial in the synthesis of chiral compounds (Jin et al., 2020).

Applications in Nuclear Medicine

- Radiopharmaceutical Production: Compounds similar to 2-[Benzyl(methyl)amino]propanoic acid have been used in the automated synthesis of radiopharmaceuticals for PET imaging, such as [11C]CS1P1, indicating its potential in the field of nuclear medicine and diagnostic imaging (Luo et al., 2019).

Safety and Hazards

The safety information for 2-[Benzyl(methyl)amino]propanoic acid indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements suggest keeping away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[Benzyl(methyl)amino]propanoic acid may also interact with various biological targets.

Mode of Action

Benzylic compounds are known to react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-[Benzyl(methyl)amino]propanoic acid may interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-[Benzyl(methyl)amino]propanoic acid may also influence a variety of biochemical pathways.

Result of Action

Similar compounds, such as indole derivatives, have shown diverse biological activities . This suggests that 2-[Benzyl(methyl)amino]propanoic acid may also have a wide range of molecular and cellular effects.

properties

IUPAC Name |

2-[benzyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(11(13)14)12(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJHUOTUSORYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Benzyl(methyl)amino]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

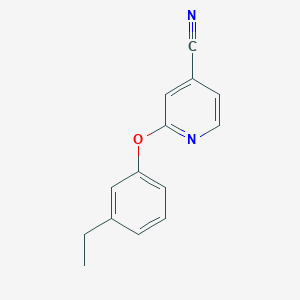

![3-[(Phenylmethoxy)methyl]benzoic acid](/img/structure/B3199559.png)

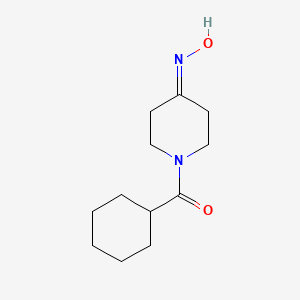

![1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene](/img/structure/B3199562.png)

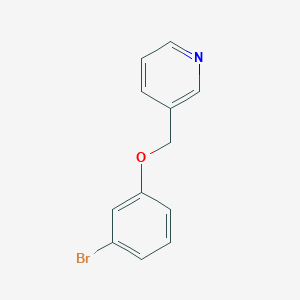

![3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid](/img/structure/B3199565.png)

![1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3199585.png)

![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B3199598.png)